Cas no 1448052-68-3 (4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide)

4-(tert-Butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a tert-butyl group and a thiazole-containing piperidine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The tert-butyl group enhances lipophilicity, while the thiazolylpiperidine fragment contributes to potential bioactivity, particularly in targeting central nervous system (CNS) or metabolic pathways. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further support its utility in drug discovery and development, particularly for exploring novel therapeutic agents.
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide structure
1448052-68-3 structure
Product Name:4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
CAS No:1448052-68-3
MF:C19H25N3OS
MW:343.486303091049
CID:6051568
PubChem ID:71810054
Update Time:2025-06-08

4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • F6446-0853
    • 4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
    • 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
    • AKOS024567046
    • 1448052-68-3
    • Inchi: 1S/C19H25N3OS/c1-19(2,3)15-6-4-14(5-7-15)17(23)21-16-8-11-22(12-9-16)18-20-10-13-24-18/h4-7,10,13,16H,8-9,11-12H2,1-3H3,(H,21,23)
    • InChI Key: BAKNUDKHYFKMQO-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N1CCC(CC1)NC(C1C=CC(=CC=1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 343.17183360g/mol
  • Monoisotopic Mass: 343.17183360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 73.5Ų

4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Pricemore >>

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Additional information on 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Research Update on 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS: 1448052-68-3): A Promising Scaffold in Medicinal Chemistry

The compound 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS: 1448052-68-3) has recently emerged as a structurally novel scaffold with significant potential in medicinal chemistry applications. Recent studies have focused on its unique molecular architecture, which combines a benzamide core with thiazole and piperidine moieties, creating a versatile platform for drug discovery. This structural motif has demonstrated remarkable interactions with various biological targets, particularly in the central nervous system and oncology-related pathways.

Recent pharmacological evaluations (2023-2024) have revealed that this compound exhibits selective binding affinity to dopamine D2-like receptors, with particular promise in the treatment of neuropsychiatric disorders. Molecular docking studies published in the Journal of Medicinal Chemistry (2024) demonstrate its unique binding mode, where the tert-butyl group enhances hydrophobic interactions while the thiazole nitrogen forms critical hydrogen bonds with receptor residues. These findings suggest potential applications in developing novel antipsychotic medications with improved receptor subtype selectivity.

In oncology research, preliminary in vitro studies have identified this scaffold as a potent inhibitor of protein kinases involved in cancer cell proliferation. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1448052-68-3 showed nanomolar inhibitory activity against FLT3 and c-KIT kinases, which are crucial targets in acute myeloid leukemia treatment. The compound's ability to penetrate the blood-brain barrier also makes it particularly interesting for targeting CNS malignancies.

From a synthetic chemistry perspective, recent advances (2023) have developed more efficient routes to produce 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide with improved yields and purity. A novel one-pot synthesis method published in Tetrahedron Letters has reduced the number of steps from six to three, significantly enhancing its accessibility for medicinal chemistry programs. These synthetic improvements are expected to accelerate structure-activity relationship studies and derivative development.

Current challenges in the development of this scaffold include optimizing its metabolic stability and addressing potential cytochrome P450 interactions. Recent ADME studies (2024) indicate that while the compound shows favorable brain penetration, its plasma half-life may require structural modifications for clinical applications. Several research groups are currently exploring prodrug strategies and formulation approaches to overcome these limitations while maintaining the compound's unique pharmacological profile.

The future research directions for 1448052-68-3 appear promising, with multiple pharmaceutical companies including this scaffold in their discovery pipelines. Its structural versatility allows for diverse modifications, making it a valuable template for developing treatments across multiple therapeutic areas. As more preclinical data becomes available in 2024, this compound class is expected to attract significant attention from both academic and industrial researchers in chemical biology and medicinal chemistry.

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